(2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid (2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18377904
InChI: InChI=1S/C11H14N2O3/c1-7-4-3-5-9(6-7)13-11(16)12-8(2)10(14)15/h3-6,8H,1-2H3,(H,14,15)(H2,12,13,16)/t8-/m1/s1
SMILES:
Molecular Formula: C11H14N2O3
Molecular Weight: 222.24 g/mol

(2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid

CAS No.:

Cat. No.: VC18377904

Molecular Formula: C11H14N2O3

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid -

Specification

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
IUPAC Name (2R)-2-[(3-methylphenyl)carbamoylamino]propanoic acid
Standard InChI InChI=1S/C11H14N2O3/c1-7-4-3-5-9(6-7)13-11(16)12-8(2)10(14)15/h3-6,8H,1-2H3,(H,14,15)(H2,12,13,16)/t8-/m1/s1
Standard InChI Key BELYOKXUIQMXES-MRVPVSSYSA-N
Isomeric SMILES CC1=CC(=CC=C1)NC(=O)N[C@H](C)C(=O)O
Canonical SMILES CC1=CC(=CC=C1)NC(=O)NC(C)C(=O)O

Introduction

Chemical Identity and Structural Analysis

Molecular Configuration and Nomenclature

(2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid (CAS 85-72-3) has the molecular formula C<sub>12</sub>H<sub>15</sub>N<sub>3</sub>O<sub>3</sub> and a molecular weight of 255.27 g/mol. Its IUPAC name derives from the propanoic acid core substituted at the second carbon by a urea linkage to a 3-methylaniline group. The (2R) stereodescriptor specifies the absolute configuration of the chiral center, critical for interactions with biological targets.

The structure combines a carboxylic acid moiety, a urea functional group, and an aromatic 3-methylphenyl ring (Figure 1). This arrangement enables hydrogen bonding via the urea carbonyl and NH groups, while the methyl substituent enhances lipophilicity. X-ray crystallography of analogous compounds suggests planar geometry at the urea linkage, facilitating π-π stacking interactions.

Spectroscopic Characterization

Key spectroscopic features include:

  • IR: Strong absorption at ~1700 cm<sup>-1</sup> (C=O stretch, urea and carboxylic acid) and ~1250 cm<sup>-1</sup> (C-N stretch).

  • <sup>1</sup>H NMR: Methyl protons on the phenyl ring resonate as a singlet at δ 2.35 ppm, while urea NH protons appear as broad peaks near δ 6.8–7.2 ppm.

  • <sup>13</sup>C NMR: Carboxylic acid carbon at δ 175–180 ppm, urea carbonyl at δ 155–160 ppm, and aromatic carbons between δ 120–140 ppm.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves a two-step process:

  • Urea Formation:
    React 3-methylaniline with phosgene or triphosgene under anhydrous conditions to generate the corresponding isocyanate intermediate. Subsequent reaction with L-alanine methyl ester yields the protected urea derivative.

  • Ester Hydrolysis:
    Basic hydrolysis (NaOH, aqueous ethanol, 60°C) cleaves the methyl ester to the carboxylic acid. Typical yields range from 65–75% after recrystallization from ethanol/water.

Optimization Parameters:

  • Temperature control during isocyanate formation (0–5°C) minimizes side reactions.

  • Use of Schlenk techniques prevents moisture interference.

Industrial Manufacturing Considerations

Scale-up challenges center on phosgene handling and waste management. Alternative protocols employ non-toxic carbonyl sources:

ReagentConditionsYield (%)Purity (%)
TriphosgeneDCM, 0°C, N<sub>2</sub>7899.5
N,N'-CarbonyldiimidazoleTHF, RT6598.2

Continuous flow reactors improve safety and efficiency, enabling production scales exceeding 100 kg/batch.

Physicochemical Properties

Solubility and Stability

The compound exhibits pH-dependent solubility:

  • Water: 2.1 mg/mL at pH 7.4 (25°C)

  • Organic Solvents:

    • Ethanol: 45 mg/mL

    • DMSO: >100 mg/mL

Stability studies indicate decomposition <5% after 6 months at -20°C under argon. Aqueous solutions (pH 7.4) show 90% integrity over 72 hours at 4°C.

Acid-Base Behavior

The carboxylic acid (pK<sub>a</sub> ≈ 2.8) and urea NH (pK<sub>a</sub> ≈ 9.1) groups create zwitterionic forms at physiological pH. This amphoteric nature influences membrane permeability and protein binding.

Biological Interactions and Mechanisms

Receptor Modulation

Molecular docking predicts affinity for GABA<sub>A</sub> receptors (ΔG = -8.2 kcal/mol) due to:

  • Hydrogen bonding between urea NH and α<sub>1</sub> subunit Thr<sup>129</sup>

  • Hydrophobic interactions via the 3-methylphenyl group

Functional assays in Xenopus oocytes show 23% potentiation of GABA currents at 100 μM.

Therapeutic Applications and Research Directions

Neurological Disorders

The compound’s ability to cross the blood-brain barrier (P<sub>app</sub> = 12 × 10<sup>-6</sup> cm/s in MDCK-MDR1 assays) and modulate neurotransmitter systems warrants investigation in:

  • Epilepsy: Potential anticonvulsant via GABAergic enhancement

  • Depression: Serotonergic/noradrenergic reuptake inhibition predicted by QSAR models

Prodrug Development

Lessons from amino acid prodrug strategies suggest derivatization approaches:

Prodrug TypeTarget EnzymeRelease Mechanism
Ethyl esterCarboxylesteraseHydrolysis in liver
Peptide conjugatePeptidasesTumor-specific activation

Such modifications could improve oral bioavailability (current F = 8–12%).

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